molecular formula C11H20N2O B2710383 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856018-37-5

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2710383
CAS No.: 1856018-37-5
M. Wt: 196.294
InChI Key: QAEQJKLZKIZLCG-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of a suitable pyrazole precursor with sec-butyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the sec-butyl group is introduced to the pyrazole ring.

Another method involves the use of the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide to form an ether. In this case, the pyrazole precursor can be treated with sec-butyl bromide in the presence of a strong base like sodium hydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butoxymethyl group provides steric hindrance and electronic effects that differentiate it from other pyrazole derivatives.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-7-13-8-6-11(12-13)9-14-10(3)5-2/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEQJKLZKIZLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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